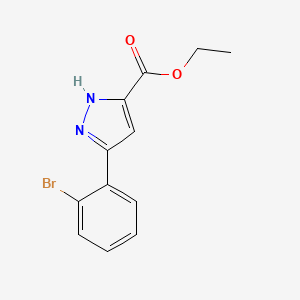
Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate ester group. The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a β-ketoester with hydrazine. The bromophenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a bromine atom attached, and the pyrazole ring would be substituted with an ethyl carboxylate group .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a pyrazole ring are stable and can exhibit tautomeric forms .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocycle Formation
Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate demonstrates its utility as a building block in the synthesis of complex heterocyclic structures. The compound has been used in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles. This synthesis involves the creation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution, showcasing its importance in constructing intricate molecular architectures (Allin et al., 2005).
Optical Nonlinearity and Potential in NLO Materials
The compound exhibits significant potential in the field of non-linear optics (NLO). A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to this compound, have shown promise as potential NLO materials. These compounds were characterized and demonstrated optical nonlinearity, particularly compound 3c, which exhibited maximum nonlinearity, indicating their potential for optical limiting applications (Chandrakantha et al., 2013).
Role in Pesticide Synthesis
This compound plays a crucial role as an intermediate in the synthesis of modern insecticides. Specifically, it serves as an important precursor in the production of chlorantraniliprole, a novel and effective insecticide. The synthesis involves several steps, including esterification and bromination, yielding a product with high purity and significant potential for industrial application due to its simplicity and cost-effectiveness (Zhi-li, 2007; Ya-fei, 2009).
Facilitating the Synthesis of Condensed Pyrazoles
The compound is employed in Sonogashira-type cross-coupling reactions with various alkynes to yield corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. The subsequent cyclization of these synthons leads to the formation of different condensed pyrazoles, highlighting its versatility in synthesizing complex molecular structures, including tetracyclic systems (Arbačiauskienė et al., 2011).
Antimicrobial Properties
Derivatives of this compound have been investigated for their antimicrobial properties. Notably, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated nearly equivalent activity to ampicillin against certain bacteria, indicating potential for therapeutic applications (Radwan et al., 2014).
Contributions to the Field of Bioorganic Chemistry
Novel oxime-containing pyrazole derivatives, synthesized from derivatives of this compound, have shown efficacy in inhibiting the proliferation of A549 lung cancer cells. The observed inhibition is primarily attributed to the induction of autophagy, marking its significance in cancer research (Zheng et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXADASKZWUSWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
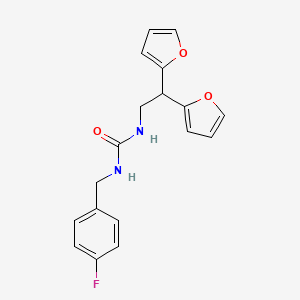
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)
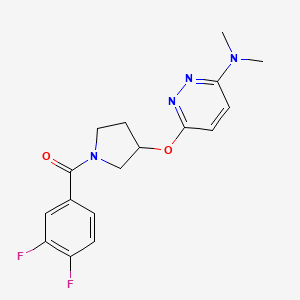
![methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate](/img/structure/B2696927.png)
![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2696932.png)
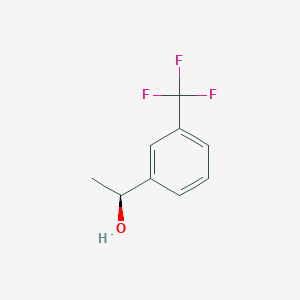
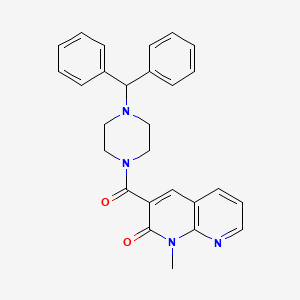
![3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2696937.png)
![2-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2696938.png)
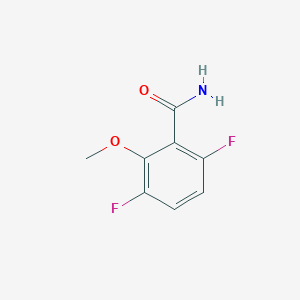
![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)
